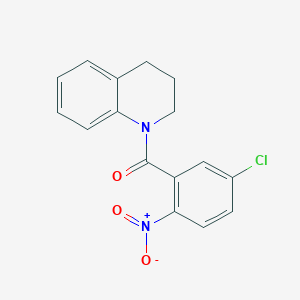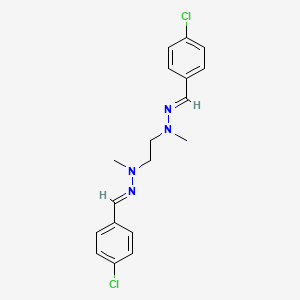
1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline, also known as CNBQ, is a chemical compound that has been extensively studied for its potential pharmacological properties. This molecule has a unique structure that makes it a promising candidate for drug development, particularly in the fields of cancer and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline in lab experiments is its unique structure, which makes it a promising candidate for drug development. Additionally, this compound has been shown to have a number of potential pharmacological properties, making it a versatile molecule for studying various diseases. However, one limitation of using this compound in lab experiments is its toxicity. This compound has been shown to have cytotoxic effects on both cancer and normal cells, which may limit its use in certain applications.
Zukünftige Richtungen
There are a number of future directions for research on 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline. One area of research is the development of this compound derivatives that may have improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, more research is needed to determine the safety and toxicity of this compound in vivo, which will be important for its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of 1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline involves a multi-step process that includes the reaction of 2-nitrobenzaldehyde with 5-chloro-ortho-nitroaniline to form 5-chloro-2-nitrobenzaldehyde. This intermediate is then reacted with tetrahydroquinoline in the presence of a catalyst to yield this compound. This synthesis method has been optimized to yield high purity and high yields of this compound.
Wissenschaftliche Forschungsanwendungen
1-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential pharmacological properties. It has been shown to have anti-cancer properties, particularly against breast cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
(5-chloro-2-nitrophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-12-7-8-15(19(21)22)13(10-12)16(20)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZVUPSIULFPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5756891.png)

![N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5756912.png)
![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5756921.png)
![2-[(4-fluorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5756925.png)
![ethyl [5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5756929.png)

![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5756931.png)
![3,5-dimethoxy-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5756932.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5756952.png)

